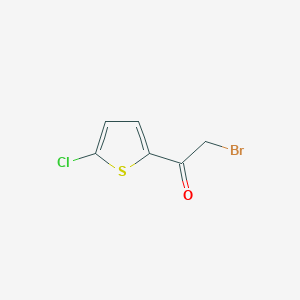

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(5-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClOS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKFQMAUWNYCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366304 | |

| Record name | 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57731-17-6 | |

| Record name | 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromoacetyl)-5-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a key intermediate in synthetic organic chemistry. This document details its characteristics, synthesis, and reactivity, offering valuable insights for its application in research and development, particularly in the synthesis of novel therapeutic agents.

Core Chemical Properties

This compound is a halogenated ketone featuring a thiophene ring, a common scaffold in medicinal chemistry. Its bifunctional nature, with a reactive α-bromo ketone moiety, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrClOS | |

| Molecular Weight | 239.51 g/mol | |

| CAS Number | 57731-17-6 | [] |

| Appearance | Solid | [] |

| Melting Point | 72-75 °C | [] |

| Boiling Point | 309.2 °C at 760 mmHg | [] |

| Purity | Typically ≥95% | [] |

| Storage Temperature | 4 °C | [] |

| InChI Key | YIKFQMAUWNYCHK-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=C(C(=O)CBr)SC=C1Cl |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the α-bromination of its precursor, 1-(5-chlorothiophen-2-yl)ethanone. Below is a detailed experimental protocol for this transformation.

Experimental Protocol: α-Bromination of 1-(5-chlorothiophen-2-yl)ethanone

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.

Materials:

-

1-(5-chlorothiophen-2-yl)ethanone

-

Bromine (Br₂)

-

Diethyl ether (anhydrous)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chlorothiophen-2-yl)ethanone in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine in diethyl ether dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and extract the organic phase.

-

Wash the organic layer sequentially with water and a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis and Purification

Caption: A schematic overview of the synthesis and purification workflow for this compound.

Spectroscopic Data

While detailed, publicly available spectra for this compound are limited, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds. Certified analytical data can be obtained from commercial suppliers.

| Technique | Expected Characteristics |

| ¹H NMR | A singlet for the methylene protons (CH₂Br) adjacent to the carbonyl group, and two doublets in the aromatic region corresponding to the protons on the thiophene ring. |

| ¹³C NMR | A signal for the carbonyl carbon, a signal for the carbon of the CH₂Br group, and four signals in the aromatic region for the carbons of the thiophene ring. |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, and absorption bands corresponding to C-H, C-C, C-S, C-Cl, and C-Br bonds. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine. Fragmentation would likely involve the loss of Br, CO, and cleavage of the thiophene ring. |

Reactivity and Applications in Drug Development

This compound is a valuable electrophilic building block. The α-bromo ketone functionality is highly reactive towards a variety of nucleophiles, making it a key starting material for the synthesis of numerous heterocyclic systems.

Key Reactions:

-

Hantzsch Thiazole Synthesis: Reaction with thioamides to form substituted thiazoles, a common motif in pharmacologically active molecules.

-

Substitution Reactions: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities.

-

Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.

The reactivity of this compound makes it an important intermediate in the synthesis of compounds with potential biological activities. The thiophene ring itself is a privileged scaffold in drug discovery, known to be present in a number of approved drugs. The ability to further functionalize the molecule via the α-bromo ketone moiety allows for the creation of libraries of novel compounds for screening in drug development programs.

General Reactivity Pathway

Caption: Common reaction pathways for this compound with various nucleophiles.

Safety Information

This compound is classified as a corrosive substance.

-

Signal Word: Danger[]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage[]

-

GHS Pictogram: GHS05 (Corrosion)[]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a halogenated heterocyclic ketone of significant interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, a plausible synthesis protocol, its reactivity, and potential biological applications based on structurally related compounds.

Chemical and Physical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 57731-17-6 | [1] |

| Molecular Formula | C₆H₄BrClOS | [1] |

| Molecular Weight | 239.51 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 309.2 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [2] |

| InChI Key | YIKFQMAUWNYCHK-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(S1)C(=O)CBr)Cl | [2] |

| Storage Temperature | 4°C | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of α-bromination of ketones.[3][4]

Materials:

-

2-Acetyl-5-chlorothiophene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or a suitable inert solvent (e.g., diethyl ether, chloroform)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetyl-5-chlorothiophene in a suitable solvent like acetic acid or diethyl ether. Cool the solution to 0-5°C using an ice bath.

-

Bromination: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the cooled solution with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the reddish-brown color of bromine disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel. If acetic acid was used as the solvent, dilute the mixture with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the pure product.

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis due to its reactive α-bromoketone moiety. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity allows for the construction of a wide variety of more complex molecules.

Nucleophilic Substitution Reactions

The primary reactivity of this compound involves the displacement of the bromide ion by various nucleophiles. This is a key step in the synthesis of many heterocyclic compounds. For instance, reaction with thioamides or thioureas can lead to the formation of thiazole rings, a common scaffold in many biologically active molecules.[5]

Potential as a Precursor for Biologically Active Molecules

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8] The title compound serves as a valuable building block for the synthesis of novel thiophene derivatives with potential therapeutic applications. For example, derivatives of piperazinyl quinolones containing a 5-bromothiophen-2-yl moiety have shown promising antibacterial activity.[3]

Biological Activity and Mechanism of Action (Inferred)

While no specific studies on the biological activity of this compound have been identified, its structural features, particularly the α-bromoketone group, suggest potential antimicrobial properties.

Postulated Antimicrobial Activity

Many α-haloketones exhibit antimicrobial activity by acting as alkylating agents.[5] They can react with nucleophilic residues (such as cysteine or histidine) in the active sites of essential microbial enzymes, leading to their irreversible inhibition and subsequent cell death. It is plausible that this compound could act in a similar manner. Thiophene derivatives, in general, have been extensively studied for their antibacterial and antifungal activities.[6][7][8][9][10]

Hypothetical Mechanism of Action

The proposed mechanism of action involves the nucleophilic attack by a key enzymatic residue on the electrophilic α-carbon of the ketone, leading to the displacement of the bromide ion and the formation of a covalent bond between the inhibitor and the enzyme.

Spectral Data (Predicted and from Analogues)

No specific experimental spectral data (NMR, IR, MS) for this compound were found in the reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of its structural analogues, such as 2-acetyl-5-chlorothiophene and other α-bromoketones.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the methylene protons adjacent to the carbonyl group.

-

Thiophene protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), showing coupling to each other.

-

Methylene protons (-CH₂Br): A singlet in the region of δ 4.0-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would show six distinct signals.

-

Carbonyl carbon (C=O): In the range of δ 180-195 ppm.

-

Thiophene carbons: Four signals in the aromatic region (δ 120-150 ppm).

-

Methylene carbon (-CH₂Br): A signal in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a strong absorption band for the carbonyl group.

-

C=O stretch: A strong peak in the range of 1680-1700 cm⁻¹, characteristic of an α,β-unsaturated ketone conjugated with an aromatic ring.[11][12][13][14]

-

C-H stretches (aromatic): Peaks around 3100 cm⁻¹.

-

C=C stretches (aromatic): Peaks in the region of 1400-1600 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 238, 240, and 242, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

Major Fragmentation Pathways: Likely fragmentation would involve the loss of a bromine radical (•Br) and the cleavage of the bond between the carbonyl group and the thiophene ring (α-cleavage), leading to characteristic fragment ions.[15][16][17][18]

Safety Information

This compound is classified as a corrosive substance.[1]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P304+P340, P321, P363, P405, P501.

-

Signal Word: Danger.

-

Pictogram: GHS05 (Corrosion).

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the development of novel heterocyclic compounds with potential therapeutic applications. Its reactivity as an α-bromoketone allows for a variety of chemical transformations. While specific biological data for this compound is currently lacking, its structural similarity to other biologically active thiophene derivatives suggests that it is a promising candidate for further investigation in drug discovery programs, especially in the area of antimicrobial research. Researchers should exercise appropriate caution when handling this corrosive compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. journalwjarr.com [journalwjarr.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Identity

This compound is a halogenated heterocyclic ketone. Its structure features a thiophene ring substituted with a chlorine atom at the 5-position and a bromoacetyl group at the 2-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 57731-17-6 |

| Molecular Formula | C₆H₄BrClOS |

| SMILES | Clc1ccc(s1)C(=O)CBr |

| InChI Key | YIKFQMAUWNYCHK-UHFFFAOYSA-N |

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 239.52 g/mol | |

| Appearance | Solid | |

| Melting Point | 73-75 °C | |

| Boiling Point | 309.2 °C at 760 mmHg | |

| Purity | Typically ≥95% | [1] |

Synthesis Protocol

Experimental Protocol: α-Bromination of 1-(5-chlorothiophen-2-yl)ethanone

Materials:

-

1-(5-chlorothiophen-2-yl)ethanone (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (CCl₄) (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(5-chlorothiophen-2-yl)ethanone in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain this compound.

Logical Workflow for Synthesis

Caption: General synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not available in the public domain. However, based on the analysis of similar compounds, the following characteristic spectral features can be predicted.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.4 (s, 2H, -CH₂Br), ~7.1 (d, 1H, thiophene-H), ~7.6 (d, 1H, thiophene-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~30 (-CH₂Br), ~128-135 (thiophene C-H and C-Cl), ~140 (thiophene C-C=O), ~185 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~1670 (C=O stretch), ~3100 (aromatic C-H stretch), ~700-800 (C-Cl stretch), ~600-700 (C-Br stretch) |

Potential Biological Activity and Applications

While there are no specific studies on the biological activity of this compound, the chemical scaffold is present in molecules with known biological activities. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The bromoacetophenone moiety is a reactive electrophile that can covalently modify biological macromolecules, a mechanism often exploited in the design of enzyme inhibitors. It is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Research on similar thiophene derivatives suggests potential applications in the development of new antibacterial and antiviral agents. For instance, some thiophene derivatives have been investigated as inhibitors of Ebola virus entry.

Potential Drug Development Pathway

Caption: A potential pathway for drug development using the target molecule.

Safety and Handling

This compound is classified as a corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. All chemical handling should be performed by qualified individuals in a controlled laboratory setting, following all applicable safety guidelines.

References

Technical Guide: Synthesis and Characterization of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details a probable synthetic route, physical properties, and expected analytical data based on available information and analogous compounds.

Introduction

This compound (CAS No: 57731-17-6) is a halogenated α-bromo ketone derivative of thiophene. The presence of reactive bromine and a substituted thiophene ring makes it a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential biological activities.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrClOS | [1] |

| Molecular Weight | 239.52 g/mol | [1] |

| CAS Number | 57731-17-6 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 309.2 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis Pathway

The synthesis of this compound is anticipated to proceed via a two-step reaction sequence, starting from 2-chlorothiophene. The first step involves the Friedel-Crafts acylation of 2-chlorothiophene to produce the precursor, 2-acetyl-5-chlorothiophene. The subsequent step is the α-bromination of the acetyl group.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of 2-Acetyl-5-chlorothiophene (Precursor)

This procedure is based on established methods for the acylation of thiophenes.

Materials:

-

2-Chlorothiophene

-

Acetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add acetyl chloride dropwise.

-

After the addition is complete, add 2-chlorothiophene dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetyl-5-chlorothiophene.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound (Target Compound)

This is a general procedure for the α-bromination of an aryl ketone and may require optimization.

Materials:

-

2-Acetyl-5-chlorothiophene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Diethyl ether

-

Acetic acid (catalytic amount, if using NBS)

-

Saturated sodium thiosulfate solution (for bromine quenching)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 2-acetyl-5-chlorothiophene in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. Alternatively, add N-bromosuccinimide portion-wise, potentially with a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

After the reaction is complete, if bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Characterization

A logical workflow for the characterization of the synthesized this compound is outlined below.

Caption: Workflow for the characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Singlet for the -CH₂Br protons (δ ≈ 4.4-4.6 ppm). Two doublets for the thiophene ring protons (δ ≈ 7.0-7.8 ppm). |

| ¹³C NMR | Signal for the -CH₂Br carbon (δ ≈ 30-35 ppm). Signals for the thiophene ring carbons (δ ≈ 125-145 ppm). Signal for the carbonyl carbon (C=O) (δ ≈ 180-190 ppm). |

| IR Spectroscopy | Strong absorption band for the carbonyl (C=O) stretching (ν ≈ 1670-1690 cm⁻¹). Bands corresponding to C-H, C-C, and C-S stretching and bending vibrations of the thiophene ring. |

| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for the presence of bromine and chlorine atoms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group. The two aromatic protons on the thiophene ring should appear as two distinct doublets, with their chemical shifts influenced by the electron-withdrawing chloro and acetylbromo groups.

¹³C NMR: The carbon NMR spectrum should display a signal for the bromomethyl carbon, four signals for the thiophene ring carbons, and a downfield signal for the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption peak corresponding to the carbonyl group stretching vibration. Other characteristic peaks will correspond to the vibrations of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a distinctive isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Conclusion

This technical guide outlines a feasible synthetic route and the expected characterization profile for this compound. The provided experimental protocols are based on established chemical principles and can serve as a starting point for laboratory synthesis. Researchers are advised to consult relevant safety data sheets (SDS) before handling any of the chemicals mentioned. The predicted spectroscopic data can aid in the identification and characterization of the synthesized product.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway of the key chemical intermediate, 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. Detailed experimental protocols for the synthesis and characterization of this and similar molecules are also provided to facilitate its use in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established spectral data of similar α-bromo ketones and substituted thiophenes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Doublet | 1H | Thiophene H-3 |

| ~6.90 - 7.10 | Doublet | 1H | Thiophene H-4 |

| ~4.50 | Singlet | 2H | -CH₂Br |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=O |

| ~140 | Thiophene C-2 |

| ~135 | Thiophene C-5 |

| ~132 | Thiophene C-3 |

| ~128 | Thiophene C-4 |

| ~30 | -CH₂Br |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1500 | Medium | C=C stretch (thiophene ring) |

| ~1400 | Medium | C-H bend (aromatic) |

| ~800 | Strong | C-Cl stretch |

| ~650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 238/240/242 | High | [M]⁺ (Molecular ion with Br and Cl isotopes) |

| 159/161 | Medium | [M - CH₂Br]⁺ |

| 145/147 | High | [5-chlorothiophen-2-yl-C≡O]⁺ |

| 111/113 | Medium | [5-chlorothiophen]⁺ |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the bromination of its precursor, 2-acetyl-5-chlorothiophene.

Synthesis of this compound

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve 2-acetyl-5-chlorothiophene (1.0 eq) in glacial acetic acid.

-

Bromination: To the stirred solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse program with a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly on the crystal.

-

Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS):

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Sample Introduction: Introduce the sample directly into the ion source or via a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Relationships and Structural Correlations

The interpretation of the spectroscopic data relies on understanding the correlation between the molecular structure and the observed signals.

Figure 2: Correlation of molecular structure with spectroscopic techniques.

This diagram illustrates how each spectroscopic technique provides unique information about the molecule's structure. ¹H and ¹³C NMR reveal the connectivity of atoms, FT-IR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation patterns.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and established chemical principles. For definitive characterization, experimental verification is required.

In-Depth Technical Guide: Safety and Handling of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.

Introduction

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a halogenated heterocyclic ketone with applications in organic synthesis, particularly as a building block in the development of pharmaceutical compounds. Its reactive nature necessitates a thorough understanding of its safety and handling requirements to minimize risks in a laboratory or manufacturing setting. This guide provides a comprehensive overview of the known safety data, handling protocols, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary and most significant hazard associated with this compound is its corrosive nature.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1A, 1B, 1C

-

Serious Eye Damage/Eye Irritation: Category 1

Signal Word: Danger

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Pictogram:

-

GHS05: Corrosive

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 57731-17-6 |

| Molecular Formula | C₆H₄BrClOS |

| Molecular Weight | 239.52 g/mol |

| Appearance | Solid |

| Melting Point | 72-75 °C |

| Boiling Point | 309.2 °C at 760 mmHg |

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent any direct contact.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |

| Body Protection | A chemical-resistant laboratory coat or a full chemical suit. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining a safe working environment.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid all direct contact with the substance.

-

Prevent the formation of dust and aerosols during handling.

-

Use appropriate tools and equipment to minimize manual handling.

-

Wash hands thoroughly after handling, even if gloves were worn.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials (e.g., strong oxidizing agents, bases).

-

The recommended storage temperature is 4°C.

-

Ensure the storage area is secure and accessible only to authorized personnel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear the appropriate personal protective equipment as outlined in Section 4.

-

Contain the spill to prevent its spread.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

-

Do not allow the spilled material to enter drains or waterways.

Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste.

-

Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

-

Do not dispose of this material down the drain.

-

Use a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses a significant corrosive hazard. A thorough understanding of and adherence to the safety protocols outlined in this guide are essential for its safe use in a research and development setting. All personnel handling this compound must be properly trained and equipped with the necessary personal protective equipment. In the absence of comprehensive toxicological data, a conservative approach to handling, emphasizing the avoidance of all direct contact, is strongly advised.

Reactivity of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as an α-Haloketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a key α-haloketone intermediate in synthetic organic chemistry. The document details its participation in hallmark reactions such as nucleophilic substitutions, the Hantzsch thiazole synthesis, and the theoretical basis for its potential Favorskii rearrangement. Experimental protocols, quantitative data from literature on analogous compounds, and reaction mechanisms are presented to offer a practical resource for laboratory applications. Furthermore, the biological significance of heterocyclic scaffolds derived from this versatile building block is discussed, highlighting its relevance in drug discovery and development.

Introduction

α-Haloketones are a class of bifunctional organic compounds characterized by a carbonyl group and a halogen atom on the adjacent carbon. This arrangement confers a unique reactivity profile, with two electrophilic sites: the carbonyl carbon and the α-carbon. This compound is a prominent member of this class, featuring a thiophene ring substituted with a chlorine atom. This substitution pattern is expected to influence the electron density of the aromatic ring and, consequently, the reactivity of the α-haloketone moiety. This guide explores the synthetic utility of this compound, focusing on its reactions with various nucleophiles and its role as a precursor to biologically relevant heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 57731-17-6 | |

| Molecular Formula | C₆H₄BrClOS | |

| Molecular Weight | 239.52 g/mol | |

| Appearance | Solid | |

| Melting Point | 73-75 °C | |

| Boiling Point | 309.2 °C at 760 mmHg | |

| InChI Key | YIKFQMAUWNYCHK-UHFFFAOYSA-N |

Reactivity Profile

As an α-haloketone, this compound is a potent alkylating agent due to the presence of the bromine atom, which is a good leaving group. The electron-withdrawing nature of the adjacent carbonyl group further activates the α-carbon towards nucleophilic attack.

Nucleophilic Substitution Reactions

The primary reaction pathway for α-haloketones is nucleophilic substitution (SN2) at the α-carbon, displacing the bromide ion. A wide variety of nucleophiles can be employed to introduce diverse functional groups.

Figure 1: Generalized SN2 reaction pathway.

While specific quantitative data for a broad range of nucleophiles with this compound is not extensively documented in readily available literature, the following table summarizes expected reactions based on the general reactivity of α-haloketones.

| Nucleophile (Nu⁻) | Reagent | Product Type |

| Azide | Sodium Azide (NaN₃) | α-Azido ketone |

| Thiocyanate | Potassium Thiocyanate (KSCN) | α-Thiocyanato ketone |

| Carboxylate | Sodium Acetate (CH₃COONa) | α-Acetoxy ketone |

| Amine | Primary/Secondary Amine (R₂NH) | α-Amino ketone |

| Thiolate | Sodium Thiophenoxide (PhSNa) | α-Thioether |

Hantzsch Thiazole Synthesis

A cornerstone reaction of α-haloketones is the Hantzsch thiazole synthesis, which involves the condensation with a thioamide-containing compound, most commonly thiourea, to form a thiazole ring. This reaction is a powerful tool for the synthesis of 2-aminothiazole derivatives, which are prevalent scaffolds in medicinal chemistry.

Figure 2: Workflow for the Hantzsch thiazole synthesis.

The reaction between this compound and thiourea yields 2-Amino-4-(5-chlorothiophen-2-yl)thiazole. A detailed experimental protocol is provided in the following section.

This protocol is adapted from a procedure for the synthesis of a structurally related compound and can be applied to this compound.[1]

-

Bromination of 1-(4-chlorothiophen-2-yl)ethanone: To a solution of 1-(4-chlorothiophen-2-yl)ethanone (1.0 equivalent) in diethyl ether (1.0 M), add bromine (Br₂) dropwise over a period of 2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.

-

Hantzsch Condensation: The crude 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 equivalent) is then treated with thiourea (1.2 equivalents). The mixture is heated to 80°C for approximately 5 hours.[1]

-

Work-up and Purification: After cooling, the reaction mixture is poured into a solution of sodium bicarbonate to neutralize the hydrobromic acid formed. The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to afford 4-(4-chlorothiophen-2-yl)thiazol-2-amine.

The combined yields for similar multi-step syntheses of related derivatives are reported to be in the range of 45-59%.[1]

Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with skeletal rearrangement. For acyclic α-haloketones like this compound, the reaction with a base such as sodium hydroxide would be expected to yield a rearranged carboxylic acid.

The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate.

Figure 3: General mechanism of the Favorskii rearrangement.

While no specific examples of the Favorskii rearrangement of this compound were found in the searched literature, the expected product from its reaction with a hydroxide base would be (5-chlorothiophen-2-yl)acetic acid. The reaction with an alkoxide, such as sodium ethoxide, would yield the corresponding ester.[2]

Biological Significance of Derived Scaffolds

The thiophene and thiazole moieties are prevalent in a wide range of biologically active compounds. Consequently, derivatives of this compound, particularly the resulting 4-(5-chlorothiophen-2-yl)thiazole core, are of significant interest in drug discovery.

| Biological Activity | Compound Class | Notes | References |

| Antimicrobial | Thiophene-thiazole hybrids | Show promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. | [3] |

| Anticancer | Thiophene-thiazole derivatives | Exhibit cytotoxic effects against various cancer cell lines, including breast cancer. | [3] |

| Anti-inflammatory | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Act as inhibitors of COX-1, COX-2, and 5-LOX enzymes. | [1][4] |

The diverse biological activities of these scaffolds underscore the importance of this compound as a versatile starting material for the synthesis of novel therapeutic agents.

Conclusion

This compound demonstrates the characteristic reactivity of an α-haloketone, serving as a valuable precursor for a variety of organic transformations. Its utility in the Hantzsch thiazole synthesis provides a reliable route to biologically relevant 2-aminothiazole derivatives. While specific quantitative data for a broad range of its reactions are yet to be fully documented, its reactivity can be largely predicted from the well-established chemistry of α-haloketones. The continued exploration of this compound and its derivatives holds significant promise for the development of new chemical entities in the fields of medicinal chemistry and materials science.

References

- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a halogenated α-bromo ketone, has emerged as a versatile and highly reactive building block in synthetic organic chemistry. Its unique structural features, comprising a reactive bromomethyl ketone and a substituted thiophene ring, make it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a primary focus on its utility in medicinal chemistry and materials science. This document details synthetic methodologies, presents quantitative data from relevant studies, and illustrates key experimental workflows and biological pathways.

Chemical Properties and Reactivity

This compound, with the CAS number 57731-17-6, is a solid with a melting point of 73-75 °C and a boiling point of 309.2 °C at 760 mmHg.[1] Its molecular formula is C₆H₄BrClOS, and it has a molecular weight of 239.52 g/mol .[1][2] The key to its utility lies in the presence of the α-bromo ketone functional group, which is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile construction of various heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57731-17-6 | [1] |

| Molecular Formula | C₆H₄BrClOS | [1] |

| Molecular Weight | 239.52 g/mol | [1][2] |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 309.2 °C at 760 mmHg | [1] |

| Appearance | Solid | [1] |

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of novel therapeutic agents. Its derivatives have shown promise in a range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Synthesis of Thiazole Derivatives as Anti-inflammatory Agents

A significant application of this compound is in the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring. Thiazole derivatives bearing the 5-chlorothiophen-2-yl moiety have been investigated as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammatory pathways.

Experimental Protocol: Synthesis of 4-(5-chlorothiophen-2-yl)thiazol-2-amine

This protocol is adapted from the synthesis of the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine.[3]

-

Step 1: Bromination of 1-(5-chlorothiophen-2-yl)ethanone. (This step assumes the user will perform the bromination of the corresponding ketone to obtain the title compound). To a solution of 1-(5-chlorothiophen-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as diethyl ether, add bromine (1.0 equivalent) dropwise at room temperature. Stir the reaction mixture for 2-4 hours until completion, monitored by TLC. After completion, the solvent is removed under reduced pressure to yield this compound.

-

Step 2: Cyclization with Thiourea. To a solution of this compound (1.0 equivalent) in ethanol, add thiourea (1.2 equivalents). Heat the mixture to reflux (approximately 80°C) for 5 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature. The product, 4-(5-chlorothiophen-2-yl)thiazol-2-amine, will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

Biological Activity of Thiazole Derivatives

Derivatives of 4-(chlorothiophen-2-yl)thiazol-2-amine have demonstrated significant inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. The quantitative data for representative compounds are summarized in the table below.

Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |

| 5d | 1.25 ± 0.06 | 0.45 ± 0.02 | 0.95 ± 0.04 | [3] |

| 5e | 1.50 ± 0.07 | 0.52 ± 0.02 | 1.10 ± 0.05 | [3] |

| Aspirin | 2.50 ± 0.12 | - | - | [3] |

| Celecoxib | - | 0.30 ± 0.01 | - | [3] |

| Zileuton | - | - | 0.60 ± 0.03 | [3] |

Synthesis of Chalcones as Potential Anticancer Agents

This compound can also be utilized in the synthesis of chalcones, which are known to possess a wide range of biological activities, including anticancer properties. The synthesis typically involves a Claisen-Schmidt condensation of the corresponding acetophenone with an aromatic aldehyde.

Experimental Protocol: Synthesis of a (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (Chalcone)

This protocol is based on the synthesis of similar chalcones from 2-acetyl-5-chlorothiophene.

-

Step 1: Preparation of 1-(5-chlorothiophen-2-yl)ethanone. (This step is a prerequisite for the chalcone synthesis).

-

Step 2: Claisen-Schmidt Condensation. To a stirred solution of 1-(5-chlorothiophen-2-yl)ethanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature. Stir the reaction mixture for several hours until a precipitate forms. Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Anticancer Activity of Thiophene Derivatives

While specific anticancer data for derivatives of this compound are not extensively reported, related thiophene-containing compounds have shown activity against various cancer cell lines. For instance, certain thiophene-based chalcones have been investigated for their potential to induce apoptosis in cancer cells.

Applications in Materials Science

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers with interesting electronic and optical properties.

Precursor for Thiophene-Based Polymers

Thiophene-containing polymers are a class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The title compound can be envisioned as a monomer or a precursor to monomers for the synthesis of such polymers. The bromo and chloro substituents on the thiophene ring can be utilized in cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling) to form carbon-carbon bonds and extend the polymer chain.

Conceptual Synthetic Route for a Thiophene-Containing Polymer

A plausible, though not explicitly documented, route would involve the conversion of this compound into a di-functionalized monomer suitable for polymerization. For example, the bromo group could be replaced with a boronic ester, and the chloro group could be used in a subsequent cross-coupling polymerization reaction.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its ability to readily undergo nucleophilic substitution and participate in cross-coupling reactions makes it an ideal starting material for the synthesis of a wide range of functional molecules. In drug discovery, it serves as a key building block for novel heterocyclic compounds with promising anti-inflammatory and anticancer activities. In materials science, it holds potential as a precursor for the development of novel thiophene-based conducting polymers. Further exploration of the reactivity of this compound is likely to uncover even more diverse and valuable applications in various fields of chemical research.

References

- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

Methodological & Application

Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole, a valuable building block in medicinal chemistry and drug development. The primary synthetic route described is the Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the thiazole ring system. This reaction involves the condensation of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone with thiourea. These protocols are intended to guide researchers in the successful preparation and characterization of this and structurally related compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The thiazole nucleus is a core structural motif in numerous approved drugs and clinical candidates, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others. The synthesis of functionalized thiazoles is, therefore, a critical aspect of modern drug discovery and development.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazoles. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. The use of this compound as the α-haloketone component allows for the introduction of a 5-chlorothiophen-2-yl moiety at the 4-position of the thiazole ring, a substitution pattern that can be explored for the development of novel therapeutic agents.

General Reaction Scheme

The synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole from this compound and thiourea proceeds via the Hantzsch thiazole synthesis as depicted below:

Caption: General workflow for the Hantzsch synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole

This protocol is adapted from a reported procedure for the synthesis of the isomeric 4-(4-chlorothiophen-2-yl)thiazol-2-amine.[1] The reaction conditions are expected to be directly applicable to the 5-chloro isomer.

Materials and Reagents:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

-

Add thiourea (1.2 equivalents) to the flask.

-

Add absolute ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5 hours).[2]

-

After completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 2-amino-4-(5-chlorothiophen-2-yl)thiazole as a solid.

-

Dry the purified product under vacuum.

-

Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Data Presentation

The following table summarizes representative data for the synthesis of 2-amino-4-(aryl)thiazoles via the Hantzsch synthesis. Note that the data for the target compound is predicted based on analogous reactions, as specific literature values were not available at the time of this writing.

| Compound | Starting α-Haloketone | Thioamide | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |

| 2-Amino-4-(5-chlorothiophen-2-yl)thiazole | This compound | Thiourea | Ethanol | Reflux, 5h | >85 (expected) | Not Reported |

| 2-Amino-4-(4-chlorothiophen-2-yl)thiazole | 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone | Thiourea | Ethanol | 80°C, 5h | Not explicitly reported for this step, but subsequent products were obtained in 45-59% overall yield.[2] | Not Reported |

Signaling Pathways and Logical Relationships

The Hantzsch thiazole synthesis follows a well-established mechanistic pathway. The following diagram illustrates the key steps involved in the formation of the thiazole ring.

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Applications in Drug Development

Thiazole-containing compounds are of immense interest in drug discovery. The synthesized 2-amino-4-(5-chlorothiophen-2-yl)thiazole can serve as a versatile intermediate for the development of new chemical entities. The 2-amino group can be readily functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). For instance, derivatives of the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been investigated as potential anti-inflammatory and analgesic agents.[1] This highlights the potential of the target compound as a scaffold for the discovery of novel therapeutics.

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

-

Handle all organic solvents in a fume hood and away from ignition sources.

Conclusion

The Hantzsch thiazole synthesis provides a straightforward and efficient method for the preparation of 2-amino-4-(5-chlorothiophen-2-yl)thiazole from this compound and thiourea. The detailed protocols and application notes provided herein are intended to facilitate the synthesis and further exploration of this and related compounds for applications in medicinal chemistry and drug development. The versatility of the 2-aminothiazole core makes it an attractive scaffold for the generation of compound libraries for biological screening.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives. This method typically involves the reaction of an α-haloketone with a thioamide. The resulting thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Thiazole derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] This document provides a detailed protocol for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole, a molecule of interest in drug discovery, using 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and thiourea. The presence of the chlorothiophene moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological activity.

Biological Relevance and Signaling Pathways

Thiazole-containing compounds are known to interact with a variety of biological targets. For instance, derivatives of 2-aminothiazole have been identified as potent inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which is a key enzyme in the biosynthesis of leukotrienes and a target for asthma and allergy treatment.[3] The inhibition of the 5-LOX pathway is a critical mechanism for controlling inflammation. Thiazole derivatives have also shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[4][5] The development of selective COX-2 inhibitors is a major goal in the creation of anti-inflammatory drugs with reduced gastrointestinal side effects. The broad spectrum of activity highlights the importance of the thiazole scaffold in the design of novel therapeutic agents.

Experimental Protocols

Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole

This protocol is adapted from established Hantzsch synthesis procedures.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Add thiourea (1.1-1.5 eq.) to the solution.[6]

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Safety Precautions:

-

All experiments should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

This compound is a lachrymator and should be handled with care.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Value/Range | Notes |

| Starting Materials | This compound, Thiourea | |

| Solvent | Ethanol | Other polar protic solvents like methanol can also be used.[7] |

| Reactant Ratio | 1 : (1.1-1.5) (α-haloketone : thiourea) | A slight excess of thiourea is often used to ensure complete conversion of the limiting reagent.[6] |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Heating is generally required to drive the reaction to completion.[6] |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |

| Product | 2-Amino-4-(5-chlorothiophen-2-yl)thiazole | |

| Expected Yield | 75-90% | Yields for Hantzsch thiazole synthesis are typically high.[7][8] |

| Purification Method | Recrystallization (Ethanol/Water) |

Visualizations

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[7][9] It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

Application of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone in the Gewald Reaction for the Synthesis of Novel Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This application note details the use of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as a key starting material in a modified Gewald reaction to produce novel 5-bromo-substituted 2-aminothiophenes. The presence of both a chloro and a bromo substituent on the resulting thiophene ring system offers multiple points for further chemical diversification, making these products valuable intermediates for the synthesis of new chemical entities with potential therapeutic applications.

Reaction Principle

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[1] A key variation of this reaction utilizes α-halo ketones, which allows for the introduction of a halogen atom at the 5-position of the thiophene ring.

In this specific application, this compound undergoes a one-pot reaction with an active methylene nitrile (e.g., ethyl cyanoacetate) and elemental sulfur, catalyzed by a suitable base, to yield a polysubstituted 2-aminothiophene. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-amino-5-bromo-4-(5-chlorothiophen-2-yl)thiophene-3-carboxylate

This protocol is based on established procedures for the Gewald reaction with α-bromo ketones.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Ethanol (or Methanol)

-

Base (e.g., Diethylamine, Morpholine, or Triethylamine)

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.

-